- Process for the asymmetric reduction of 3-benzoylpiperidines, United States, , ,
Cas no 942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- structure](https://ar.kuujia.com/scimg/cas/942142-74-7x500.png)
942142-74-7 structure
اسم المنتج:1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
كاس عدد:942142-74-7
وسط:C17H24ClNO3
ميغاواط:325.830364227295
MDL:MFCD13184688
CID:832733
PubChem ID:44555022
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
- 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate
- tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- ADRSZIQSSXPARX-HIFRSBDPSA-N
- 1-Piperidinecarboxylic acid,3-[(R)-(3-chlorophenyl)hydroxymethyl]-,1,1-dimethylethyl ester,(3R)-
- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-p
- 1,1-Dimethylethyl (3R)-3-[(R)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (ACI)
- SCHEMBL968955
- tert-Butyl(R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- 942142-74-7
- tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate
- CS-B0227
- CS-13992
- AKOS037649974
- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-piperidinecarboxylate
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
-
- MDL: MFCD13184688
- نواة داخلي: 1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1
- مفتاح Inchi: ADRSZIQSSXPARX-HIFRSBDPSA-N
- ابتسامات: [C@H](C1C=CC=C(Cl)C=1)([C@@H]1CCCN(C(=O)OC(C)(C)C)C1)O
حساب السمة
- نوعية دقيقة: 325.144
- النظائر كتلة واحدة: 325.144
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 4
- تعقيدات: 383
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 49.8
- إكسلوغ 3: 3.3
الخصائص التجريبية
- كثيف: 1.192
- نقطة الغليان: 432.6°C at 760 mmHg
- نقطة الوميض: 215.4°C
- انكسار: 1.55
- بسا: 49.77000
- لوغب: 3.95840
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D767430-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95+% | 100mg |
$820 | 2024-06-06 | |
Chemenu | CM482519-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95%+ | 100mg |
$733 | 2022-08-31 | |
1PlusChem | 1P00GUFB-25mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 97% | 25mg |
$333.00 | 2023-12-15 | |
A2B Chem LLC | AH85127-25mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95% | 25mg |
$146.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057908-250mg |
tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |
942142-74-7 | 96% | 250mg |
¥9313.00 | 2024-04-24 | |
A2B Chem LLC | AH85127-50mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95% | 50mg |
$245.00 | 2024-04-19 | |
eNovation Chemicals LLC | D767430-250mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95+% | 250mg |
$1170 | 2025-02-21 | |
ChemScence | CS-B0227-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- |
942142-74-7 | 100mg |
$576.0 | 2022-04-26 | ||
1PlusChem | 1P00GUFB-50mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 97% | 50mg |
$550.00 | 2023-12-15 | |
A2B Chem LLC | AH85127-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | >98% | 100mg |
$973.00 | 2024-07-18 |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: (TB-5-13)-Dichloro[(2S)-1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]-2-… Solvents: tert-Butyl methyl ether , Water ; 22 h, 4 bar, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
المراجع
- Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.6 Reagents: Methanol ; -15 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.6 Reagents: Methanol ; -15 °C
المراجع
- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
المراجع
- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Catecholborane Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ; 16 h, -14 °C
المراجع
- Optimization of orally bioavailable alkyl amine renin inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(2), 694-699,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
المراجع
- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichloro(… Solvents: Isopropanol ; 20 h, 10 atm, 25 °C
المراجع
- Diastereo-selective alcohol compound production method and ruthenium compound, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
المراجع
- Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical UtilityACS Medicinal Chemistry Letters, 2011, 2(10), 747-751,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; 16 h, -14 °C
المراجع
- Design and optimization of renin inhibitors: Orally bioavailable alkyl aminesBioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545,
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Raw materials
- 1-Piperidinecarboxylic acid, 3-[(MethoxyMethylaMino)carbonyl]-, 1,1-diMethylethyl ester, (3R)-
- 1-Piperidinecarboxylic acid, 3-(3-chlorobenzoyl)-, 1,1-dimethylethyl ester
- 1-Bromo-3-chlorobenzene
- (R)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate
- (R)-tert-butyl 3-(3-fluorobenzoyl)piperidine-1-carboxylate
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Preparation Products
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- (942142-74-7)
- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate (942142-75-8)
- 1,1-Dimethylethyl (3S)-3-[(S)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (1333116-47-4)
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- الوثائق ذات الصلة
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-) منتجات ذات صلة
- 69838-86-4(Bromo(113C)methylbenzene)
- 2005784-00-7(Tert-butyl N-(3-acetylthiophen-2-yl)carbamate)
- 2172528-05-9(3-amino(cyclobutyl)methylpentan-3-ol)
- 306937-37-1(Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate)
- 2229423-59-8(5-2-(propan-2-yl)phenyl-1H-imidazol-2-amine)
- 1213841-78-1((3R)-3-AMINO-3-(2,6-DICHLOROPHENYL)PROPAN-1-OL)
- 17049-74-0(tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate)
- 2171292-07-0((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)
- 56596-12-4(Stephodelin)
- 2228379-32-4(2-(4-methoxypiperidin-4-yl)methylpyrimidine)
الموردين الموصى بهم
Xiamen PinR Bio-tech Co., Ltd.
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مورد الصين
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Henan Dongyan Pharmaceutical Co., Ltd
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Shanghai Xinsi New Materials Co., Ltd
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Minglong (Xianning) Medicine Co., Ltd.
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Hebei Ganmiao New material Technology Co., LTD
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